molecular formula C12H12N2OS B2977144 N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine CAS No. 1825583-54-7

N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine

Cat. No.: B2977144
CAS No.: 1825583-54-7
M. Wt: 232.3
InChI Key: SAUNPIVFHQHDKR-UHFFFAOYSA-N
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Description

N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine is a complex organic compound featuring a thiophene ring, an oxazole ring, and a propynylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine typically involves multi-step organic reactions:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Oxazole Ring Formation: The oxazole ring is often synthesized via the cyclodehydration of α-hydroxy ketones with amides or nitriles.

    Coupling Reactions: The thiophene and oxazole rings are then coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling, to form the intermediate compound.

    Final Assembly: The final step involves the alkylation of the intermediate with propargylamine under basic conditions to introduce the propynylamine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially converting it to an oxazoline or oxazolidine.

    Substitution: The compound can undergo electrophilic substitution reactions at the thiophene ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Oxazoline or oxazolidine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of both thiophene and oxazole rings suggests it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In industry, the compound’s structural properties make it useful in the development of organic semiconductors and materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-thiophenemethylamine and 2-thiopheneethylamine share the thiophene ring but differ in their functional groups.

    Oxazole Derivatives: Compounds such as 2,4-dimethyloxazole and 4,5-diphenyloxazole share the oxazole ring but have different substituents.

Uniqueness

N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine is unique due to the combination of the thiophene and oxazole rings with a propynylamine group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-3-6-14(2)8-10-9-15-12(13-10)11-5-4-7-16-11/h1,4-5,7,9H,6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUNPIVFHQHDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=COC(=N1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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